N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C24H25FN4O2 and its molecular weight is 420.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Positron Emission Tomography Imaging
Compounds structurally related to N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide have been investigated for their potential in studying dopamine D2 receptors using positron emission tomography (PET) imaging. This application is crucial for understanding various neurological conditions, including Parkinson's disease and schizophrenia. The selective binding affinity of these compounds to dopamine receptors highlights their potential for in vivo studies, providing insights into the dopaminergic system's functioning (Mach et al., 1993).
Anticonvulsant Activity
Another area of research involves exploring the anticonvulsant properties of benzamide derivatives. Specifically, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats. This finding suggests the potential of these compounds in developing new antiepileptic drugs, offering alternatives to current treatments (Kelley et al., 1995).
Antimycobacterial Agents
Research into the antimycobacterial properties of N-(pyrazin-2-yl)benzamides has yielded insights into their effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research aims to identify new therapeutic agents to combat tuberculosis, particularly strains resistant to conventional treatments. The study found that certain derivatives exhibit lower cytotoxicity, highlighting the importance of optimizing therapeutic efficacy while minimizing potential side effects (Zítko et al., 2018).
Anticancer Compounds
The exploration of benzamide derivatives for their anticancer properties has led to the identification of compounds with significant in vitro antitumor activity. These compounds inhibit histone deacetylase (HDA), a key enzyme involved in gene expression regulation. By altering the acetylation status of histones, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a novel approach to cancer therapy (Saito et al., 1999).
GPR39 Agonists
Compounds related to this compound have been identified as novel GPR39 agonists. GPR39 is a G protein-coupled receptor involved in various physiological processes, including metabolic regulation. These findings could lead to new treatments for metabolic disorders, showcasing the versatility of benzamide derivatives in targeting different biological pathways (Sato et al., 2016).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLMTQSQLIYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.